1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then subjected to cyclization using a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-methylazetidin-2-one: Similar structure but with one less methyl group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-3,3-dimethylpyrrolidin-2-one: A five-membered lactam with similar functional groups, but different ring size, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and potential for diverse applications.
Biological Activity
1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one is a compound belonging to the azetidinone class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a methoxy-substituted phenyl group and a dimethylazetidinone core structure. This specific arrangement contributes to its biological properties.
Anticancer Activity
Research indicates that derivatives of azetidinones, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of azetidinone derivatives, emphasizing that the presence of electron-withdrawing groups (EWGs) enhances their anticancer potential. Notably, compounds with para-substitutions showed improved efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Azetidinone Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
AZ-5 | MCF-7 | 15 | Induction of apoptosis |
AZ-10 | MDA-MB-231 | 20 | Caspase activation |
This compound | HCT116 | 12 | Inhibition of cell proliferation |
Antibacterial Activity
In addition to anticancer properties, azetidinone derivatives have demonstrated antibacterial effects. A study reported that certain substituted azetidinones exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Azetidinone Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
AZ-5 | E. coli | 18 |
AZ-10 | Staphylococcus aureus | 22 |
This compound | Pseudomonas aeruginosa | 15 |
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Caspase Activation : The compound has been shown to activate caspases, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Similar compounds inhibit the activity of resuscitation-promoting factors (rpfs), which are crucial for the reactivation of dormant mycobacterial cells.
Case Studies
Several studies have evaluated the biological activity of azetidinone derivatives:
- Study on Anticancer Effects : A recent investigation assessed the impact of various azetidinones on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with methoxy groups significantly inhibited cell viability and induced apoptosis through caspase-mediated pathways .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of azetidinones against common pathogens. The findings revealed that certain derivatives exhibited substantial inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and E. coli .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-13(11(12)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPCORPMJIGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.